tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
Overview
Description
Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. It is a pyridine-based compound that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine, which are involved in the regulation of various physiological and cognitive processes. By inhibiting these enzymes, tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate increases the levels of neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical And Physiological Effects
Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has been shown to have various biochemical and physiological effects on the body. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It is also relatively easy to purify and can be stored for long periods without degradation. However, one limitation of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is that it may have limited solubility in certain solvents, which can affect its bioavailability and efficacy in lab experiments.
Future Directions
There are several future directions for the study of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate. One potential direction is to study its efficacy in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its potential application in the field of cancer research, as it has been shown to have anticancer properties in some studies. Additionally, more research is needed to understand the mechanism of action and biochemical and physiological effects of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate in different animal models and human subjects.
Synthesis Methods
Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is synthesized using a specific method that involves the reaction of tert-butyl (4-hydroxy-2-methoxypyridin-3-yl)carbamate with a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate as a white solid with a high yield.
Scientific Research Applications
Tert-butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has been studied for its potential application in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl N-(4-formyl-2-methoxypyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRUMJMLVOJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437263 | |
Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
CAS RN |
162709-22-0 | |
Record name | 1,1-Dimethylethyl N-(4-formyl-2-methoxy-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162709-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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